molecular formula C26H40O8 B1259744 Virescenoside P

Virescenoside P

Cat. No.: B1259744
M. Wt: 480.6 g/mol
InChI Key: XYQOVSKSRKWGQS-MTRKJMMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virescenoside P is a natural product found in Sagenomella striatispora with data available.

Scientific Research Applications

Isolation and Structure

  • Virescenoside P, along with other virescenosides, has been isolated from the marine fungus Acremonium striatisporum. This isolation process and the structural determination of these compounds, including this compound, contribute significantly to understanding the chemical diversity and potential applications of marine-derived substances (Afiyatullov et al., 2002).

Cytotoxic Activity

  • Research has explored the cytotoxic activity of virescenosides, including this compound. These studies are crucial in evaluating the potential of these compounds in medical applications, particularly in the development of new therapeutic agents (Afiyatullov et al., 2002).

Marine-Derived Fungal Metabolites

  • This compound is part of the broader category of marine-derived fungal metabolites. These compounds, including this compound, have been the subject of extensive research due to their unique structures and potential biological activities. This research contributes to the discovery of new natural products with potential pharmacological applications (Zhuravleva et al., 2019).

Potential Therapeutic Applications

  • The unique structure and properties of this compound suggest potential therapeutic applications. While specific uses in medicine are still under exploration, the compound's cytotoxic properties indicate potential in developing new treatments or drugs (Afiyatullov et al., 2002).

Impact on Future Research

  • The study and application of this compound in scientific research pave the way for future investigations into marine-derived compounds. This exploration can lead to the discovery of novel substances with significant therapeutic value, contributing to advancements in pharmaceutical sciences (Zhuravleva et al., 2019).

Properties

Molecular Formula

C26H40O8

Molecular Weight

480.6 g/mol

IUPAC Name

(1S,2S,4aS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-1-[[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one

InChI

InChI=1S/C26H40O8/c1-5-24(2)8-6-15-14(11-24)16(28)10-18-25(15,3)9-7-19(29)26(18,4)13-33-23-22(32)21(31)20(30)17(12-27)34-23/h5,17-23,27,29-32H,1,6-13H2,2-4H3/t17-,18-,19+,20-,21-,22+,23-,24+,25-,26-/m1/s1

InChI Key

XYQOVSKSRKWGQS-MTRKJMMMSA-N

Isomeric SMILES

C[C@@]1(CCC2=C(C1)C(=O)C[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C=C

Canonical SMILES

CC1(CCC2=C(C1)C(=O)CC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C=C

Synonyms

eta-D-altropyranosido-19-7-oxoisopimara-8(9),15-diene-3beta-ol
virescenoside P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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